5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole
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Overview
Description
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 5, a hexyl chain at position 1, and a methanesulfonyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions, where the imidazole ring is treated with hexyl halides under basic conditions.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the imidazole ring or the methanesulfonyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Major Products Formed
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives with enhanced stability and different reactivity.
Reduction Products: Reduced imidazole derivatives with altered electronic properties.
Scientific Research Applications
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the chloromethyl and methanesulfonyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar in structure but with a benzaldehyde core instead of an imidazole ring.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Another benzaldehyde derivative with a hydroxyl group.
2-Chloro-5-(chloromethyl)pyridine: A pyridine derivative with similar chloromethyl functionality.
Uniqueness
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring enhances its potential for interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(chloromethyl)-1-hexyl-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTHAJZNYKCXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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